Cas no 65983-36-0 (methyl (4R)-1,3-thiazolidine-4-carboxylate hydrochloride)
methyl (4R)-1,3-thiazolidine-4-carboxylate hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- methyl (R)-thiazolidine-4-carboxylate hydrochloride
- methyl (4R)-1,3-thiazolidine-4-carboxylate,hydrochloride
- Methyl (R)-thiazolidine-4-carboxylate HCl
- methyl (4R)-1,3-thiazolidine-4-carboxylate hydrochloride
- 65983-36-0
- CS-0078994
- EN300-191603
- (R)-Methyl thiazolidine-4-carboxylate hydrochloride
- Methyl(R)-thiazolidine-4-carboxylate hydrochloride
- methyl(4R)-1,3-thiazolidine-4-carboxylatehydrochloride
- G59258
- MFCD10040037
- NS00054761
- DTXSID70984464
- EINECS 265-992-1
- methyl (4R)-1,3-thiazolidine-4-carboxylate;hydrochloride
- AKOS016367610
- Methyl 1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1)
- YEFOSJYXVLNYSL-WCCKRBBISA-N
-
- Inchi: 1S/C5H9NO2S.ClH/c1-8-5(7)4-2-9-3-6-4;/h4,6H,2-3H2,1H3;1H/t4-;/m0./s1
- InChI Key: YEFOSJYXVLNYSL-WCCKRBBISA-N
- SMILES: Cl.S1CN[C@H](C(=O)OC)C1
Computed Properties
- Exact Mass: 183.0122
- Monoisotopic Mass: 183.0120774g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 118
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.6Ų
Experimental Properties
- PSA: 38.33
methyl (4R)-1,3-thiazolidine-4-carboxylate hydrochloride Pricemore >>
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| Enamine | EN300-191603-0.05g |
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methyl (4R)-1,3-thiazolidine-4-carboxylate hydrochloride Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Szilvia Nagy,János Pipek Phys. Chem. Chem. Phys., 2015,17, 31558-31565
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
Additional information on methyl (4R)-1,3-thiazolidine-4-carboxylate hydrochloride
Professional Introduction of Methyl (4R)-1,3-Thiazolidine-4-Carboxylate Hydrochloride (CAS No. 65983-36-0)
Methyl (4R)-1,3-thiazolidine-4-carboxylate hydrochloride, with the CAS registry number 65983-36-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities and applications in drug discovery. The molecule consists of a thiazolidine ring system substituted with a carboxylic acid methyl ester group and a hydrochloride counterion. The stereochemistry at the 4R position plays a crucial role in determining its pharmacokinetic properties and biological activity.
Recent studies have highlighted the potential of methyl (4R)-1,3-thiazolidine-4-carboxylate hydrochloride as a promising candidate in the development of novel therapeutic agents. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the context of enzyme inhibition and receptor modulation. For instance, investigations into its ability to inhibit serine proteases have revealed intriguing results, suggesting its potential application in anti-inflammatory and antithrombotic therapies.
The synthesis of methyl (4R)-1,3-thiazolidine-4-carboxylate hydrochloride involves a multi-step process that typically begins with the preparation of the corresponding thiazolidine derivative. Advanced techniques such as asymmetric catalysis and enantioselective synthesis have been employed to ensure high enantiomeric excess, which is critical for its pharmacological performance. Recent advancements in green chemistry have also led to more sustainable methods for its production, reducing environmental impact while maintaining high yields.
In terms of applications, methyl (4R)-1,3-thiazolidine-4-carboxylate hydrochloride has shown promise in various therapeutic areas. Preclinical studies have demonstrated its potential as an anti-cancer agent by targeting specific oncogenic pathways. Additionally, it has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings underscore its versatility as a lead compound in drug discovery.
From a structural standpoint, the compound's thiazolidine ring contributes to its stability and bioavailability. The presence of the carboxylic acid methyl ester group enhances solubility and absorption profiles, making it suitable for oral administration. Furthermore, the hydrochloride salt form ensures optimal stability under physiological conditions.
Recent research has also focused on understanding the toxicological profile of methyl (4R)-1,3-thiazolidine-4-carboxylate hydrochloride to ensure its safety for human use. Acute and chronic toxicity studies have been conducted in preclinical models, revealing that it exhibits low toxicity at therapeutic doses. These findings are critical for advancing it into clinical trials.
In conclusion, methyl (4R)-1,3-thiazolidine-4-carboxylate hydrochloride (CAS No. 65983-36-0) represents a valuable compound with significant potential in drug development. Its unique structure, coupled with recent advances in synthesis and application studies, positions it as a key player in addressing unmet medical needs across various therapeutic areas.
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